LDC1267

Beschreibung

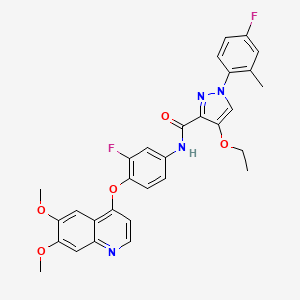

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBCAXOSOLFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LDC1267: A Deep Dive into its Anti-Cancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction: LDC1267 is a potent and highly selective small molecule inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. Emerging preclinical evidence has highlighted its significant potential as an anti-cancer therapeutic, primarily through the modulation of the innate immune system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its impact on anti-tumor immunity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this promising compound.

Core Mechanism: Inhibition of TAM Kinases

This compound exerts its primary anti-cancer effects by selectively inhibiting the kinase activity of Tyro3, Axl, and Mer. These receptor tyrosine kinases are often overexpressed in various cancers and are implicated in promoting tumor cell survival, proliferation, invasion, and metastasis.[1][2][3] The inhibitory activity of this compound against these kinases is potent, with low nanomolar efficacy.[1][4][5][6][7][8]

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against the TAM kinases have been determined through rigorous biochemical assays.

| Kinase | IC50 Value |

| Tyro3 | 8 nM[5][7] |

| Axl | <5 nM[5][6][8] |

| Mer | 29 nM[5][6][8] |

This compound also displays lower activity against other kinases such as Met, Aurora B, Lck, Src, and CDK8, underscoring its high selectivity for the TAM family.[5]

Signaling Pathway Modulation: Unleashing Natural Killer Cell Activity

The principal anti-metastatic effect of this compound is mediated through the enhancement of Natural Killer (NK) cell cytotoxicity.[4][7] This is achieved by disrupting an inhibitory signaling pathway involving the E3 ubiquitin ligase Cbl-b and the TAM receptors on NK cells.

The ligand for TAM receptors, Gas6, typically acts as an inhibitory signal for NK cell activation.[4] Binding of Gas6 to TAM receptors on NK cells leads to the recruitment of Cbl-b, which in turn ubiquitinates downstream signaling components, dampening NK cell activation and cytotoxic function. By inhibiting TAM kinases, this compound effectively blocks this inhibitory signal, thereby "unleashing" NK cells to recognize and eliminate tumor cells.[4]

Preclinical Efficacy

In vivo studies have demonstrated the anti-metastatic potential of this compound in various cancer models.

In Vivo Experimental Data

| Cancer Model | Animal Model | This compound Treatment | Outcome |

| B16F10 Melanoma | Mice | 20 mg/kg, intraperitoneal (i.p.) | Markedly reduced metastatic spreading.[4][6] |

| 4T1 Mammary Carcinoma | Mice | 20 mg/kg, i.p. or 100 mg/kg, oral | Significantly reduced liver micrometastases.[4] |

Importantly, the therapeutic effects of this compound were abolished upon depletion of NK cells, confirming their critical role in the drug's anti-metastatic activity.[4]

Experimental Protocols

TAM Kinase Inhibition Assay (HTRF Method)

This assay is designed to measure the binding and displacement of a fluorescent tracer to a GST-tagged TAM kinase.

Materials:

-

This compound compound

-

GST-tagged Tyro3, Axl, or Mer kinase

-

Alexa Fluor 647-labeled Kinase tracer 236

-

Europium (Eu)-labeled anti-GST antibody

-

Assay Buffer: 20 mM Hepes pH 8.0, 1 mM DTT, 10 mM MgCl2, and 0.01% Brij35

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer, ranging from 5 nM to 10 µM.

-

In a suitable microplate, mix the kinase of interest (5 nM final concentration), the fluorescent tracer (15 nM final concentration), and the Eu-anti-GST antibody (2 nM final concentration) with the respective compound dilutions.

-

Incubate the mixture for 1 hour at room temperature.

-

Measure the FRET signal using an EnVision Multilabel reader.

-

The binding of this compound to the kinase competes with the tracer, leading to a loss of the FRET signal. Calculate IC50 values based on the dose-response curve.[4]

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

A panel of cancer cell lines

-

This compound compound (up to 30 µM)

-

Cell culture medium and supplements

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well plates

Procedure:

-

Seed the cancer cell lines in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound (up to ~30 µM) or DMSO as a control.

-

Incubate the cells for 72 hours.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence to determine the relative cell proliferation compared to the DMSO control.[5]

-

Calculate IC50 values for cell lines where proliferation is affected. This compound moderately affected the proliferation of 11 out of 95 tested cell lines, with an average IC50 of ~15µM.[4][6]

In Vivo Anti-Metastasis Study

This protocol outlines the procedure to evaluate the anti-metastatic efficacy of this compound in a mouse model.

Animal Model: C57BL/6J mice

Tumor Model: B16F10 melanoma cells

Procedure:

-

Inject B16F10 melanoma cells intravenously into the mice to establish experimental lung metastases.

-

Treat the mice with this compound (e.g., 20 mg/kg, i.p., daily) or a vehicle control.

-

After a predetermined period (e.g., 14 days), euthanize the mice.

-

Excise the lungs and other organs to assess the metastatic burden.

-

Quantify the number and size of metastatic nodules. For some studies, NK cell depletion can be performed using anti-asialo GM1 or anti-NK1.1 antibodies to confirm the role of NK cells.[4]

Conclusion

This compound represents a promising therapeutic agent that targets the TAM family of kinases. Its unique mechanism of action, which involves the potentiation of the innate immune system's anti-tumor response, distinguishes it from conventional cytotoxic chemotherapies. The preclinical data strongly support its anti-metastatic potential. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 4. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. focusbiomolecules.com [focusbiomolecules.com]

- 8. apexbt.com [apexbt.com]

what is the function of LDC1267

An In-depth Technical Guide on the Core Function of LDC1267

Introduction

This compound is a potent and highly selective, cell-permeable small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] It functions as an ATP-non-competitive, "type II" inhibitor, occupying the ATP binding site and an adjacent hydrophobic pocket.[4] The primary therapeutic application of this compound stems from its ability to modulate the innate immune system, specifically by enhancing the anti-metastatic activity of Natural Killer (NK) cells.[4][5] This guide provides a comprehensive overview of this compound's mechanism of action, biochemical activity, and the experimental protocols used to characterize it.

Mechanism of Action

The core function of this compound is the inhibition of Tyro3, Axl, and Mer kinases. In the context of cancer immunotherapy, these kinases are recognized as crucial negative regulators of innate immune responses. On Natural Killer (NK) cells, the activation of TAM receptors by their ligand, Gas6, leads to the recruitment and activation of the E3 ubiquitin ligase Cbl-b.[5] Cbl-b, in turn, suppresses the cytotoxic functions of NK cells, thereby allowing tumor cells to evade immune surveillance and metastasize.

This compound blocks the autophosphorylation of TAM receptors, preventing the downstream signaling that activates Cbl-b.[5] This inhibition effectively "awakens" the NK cells, restoring their ability to recognize and eliminate metastatic tumor cells.[2][5] This mechanism has been demonstrated to reduce metastatic spreading in preclinical models of melanoma and breast cancer.[1][4]

Signaling Pathways and Workflows

TAM/Cbl-b Inhibitory Pathway in NK Cells

The following diagram illustrates the signaling pathway on Natural Killer cells that is targeted by this compound. Under normal conditions, the binding of the ligand Gas6 to TAM receptors activates the E3 ligase Cbl-b, which suppresses NK cell cytotoxic activity. This compound inhibits the TAM kinase, preventing this suppression and unleashing the anti-tumor response.

Canonical Downstream TAM Receptor Signaling

Beyond the NK cell-specific pathway, TAM receptors, upon activation by ligands like Gas6, initiate several downstream signaling cascades that promote cell survival, proliferation, and migration. High expression of AXL, in particular, is associated with poor prognosis and drug resistance in various cancers.[6] this compound blocks the initial autophosphorylation event required for the activation of these pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified against TAM kinases and a panel of other kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

Table 1: this compound IC50 Values for Primary TAM Kinase Targets

| Target Kinase | IC50 Value (nM) | Source |

| Tyro3 | 8 | [2][4][7] |

| Axl | <5 | [2] |

| 29 | [3][4][7] | |

| Mer | <5 | [3][7] |

| 5 | [4] | |

| 29 | [1][2] |

Note: Discrepancies in reported IC50 values are common and can arise from variations in assay conditions and reagents between different research groups.

Table 2: this compound IC50 Values for Other Kinases

| Target Kinase | IC50 Value (nM) | Source |

| Met | 35 | [4] |

| Aurora B | 36 | [4] |

| Lck | 51 | [4] |

| Src | 338 | [4] |

Table 3: Cellular Activity of this compound

| Assay | Cell Lines | IC50 Value | Source | | :--- | :--- | :--- | | Cell Proliferation | 11 of 95 tested cancer cell lines | ~15 µM |[1][4] | | Cell Proliferation | 11 of 95 tested cell lines | > 5 µM |[7][8] |

Experimental Protocols

Kinase Binding Assay (HTRF Method)

This assay quantifies the ability of this compound to bind to TAM kinases by measuring the disruption of a Fluorescence Resonance Energy Transfer (FRET) signal.[5][7][9]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Brij35.

-

Compound Dilution: this compound is serially diluted in the assay buffer to concentrations ranging from 5 nM to 10 µM.

-

-

Assay Mixture: The following components are mixed in a suitable microplate:

-

GST-tagged kinase of interest (5 nM final concentration).

-

Alexa Fluor 647-labelled Kinase Tracer 236 (15 nM final concentration).

-

LanthaScreen Eu-anti-GST antibody (2 nM final concentration).

-

Diluted this compound compound.

-

-

Incubation: The plate is incubated for 1 hour at room temperature to allow the binding reactions to reach equilibrium.

-

Signal Quantification: The FRET signal is quantified using an EnVision Multilabel Reader. The binding of the tracer and the antibody to the kinase produces a high FRET signal. This compound competes with the tracer for binding to the kinase, resulting in a loss of FRET signal.

-

Data Analysis: IC50 values are calculated by plotting the percentage of FRET inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.[7][9]

Methodology:

-

Cell Plating: A panel of 93 cancer cell lines and two primary cell lines are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with this compound at various concentrations (up to ~30 µM) or with DMSO as a vehicle control.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

-

Viability Measurement: After incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well. This reagent determines the number of viable cells based on the quantification of ATP.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The relative proliferation is calculated by normalizing the luminescence of treated cells to the DMSO control. IC50 values are determined for sensitive cell lines.

In Vivo Anti-Metastasis Studies

These experiments evaluate the therapeutic efficacy of this compound in animal models of cancer metastasis.[5][8][10]

Methodology:

-

Animal Model: Mice (e.g., C57BL/6J) are used.

-

Tumor Cell Inoculation: Mice are intravenously injected with metastatic cancer cells, such as B16F10 melanoma cells (2.5 x 10^5 cells per mouse).

-

Treatment Regimen:

-

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized.

-

Lungs and other organs are harvested, and the number and size of metastatic nodules are quantified.

-

Quantification can be performed via direct counting or through histomorphometric analysis of tissue sections.

-

-

Control Groups: To confirm the mechanism of action, parallel experiments are often run in mice depleted of NK cells (e.g., using an anti-NK1.1 antibody) to demonstrate that the therapeutic effect of this compound is dependent on a functional NK cell population.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. focusbiomolecules.com [focusbiomolecules.com]

- 3. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

LDC1267: A Technical Guide to a Selective TAM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LDC1267, a potent and highly selective inhibitor of the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases. This compound serves as a critical tool for investigating TAM kinase signaling and holds potential for therapeutic applications, particularly in oncology, by modulating the innate immune system.

Core Mechanism of Action

This compound is a cell-permeable, quinoline-based compound that functions as an ATP-non-competitive, "type II" kinase inhibitor.[1] This class of inhibitors binds to the kinase in its inactive conformation, occupying the ATP-binding cleft and an adjacent hydrophobic pocket.[1] This specific binding mode contributes to its high potency and selectivity.

The primary mechanism of this compound's anti-cancer activity is not through direct cytotoxicity but via the enhancement of the innate immune response. Specifically, it targets TAM kinases on natural killer (NK) cells.[1][2] The ligands for TAM receptors, such as Gas6, typically suppress NK cell activity.[3][4] By inhibiting the TAM signaling pathway, this compound effectively removes this inhibitory brake, unleashing the anti-metastatic activity of NK cells.[1][3][4] This action is mediated through the TAMR/Cbl-b pathway, where this compound prevents the inhibitory effects of Gas6 stimulation on NKG2D-activated NK cells.[1][3]

Caption: TAM kinase signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

In Vitro Kinase Inhibition

This compound demonstrates high potency against all three TAM family kinases, with lower activity observed against other kinases such as Met and Aurora B.

| Kinase Target | IC50 (nM) | Reference |

| Mer | <5 | [5][6] |

| Tyro3 | 8 | [7] |

| Axl | 29 | [5][6][7] |

| Met | 35 | [1] |

| Aurora B | 36 | [1] |

| Lck | 51 | [1] |

| Src | 338 | [1] |

| Table 1: Biochemical IC50 values for this compound against a panel of kinases. |

Cellular Activity and In Vivo Studies

In cellular assays, this compound moderately affects the proliferation of a small subset of cell lines, typically at concentrations significantly higher than those required for TAM inhibition.[1][5][7] Its primary therapeutic effect is observed in vivo, where it enhances NK cell-mediated clearance of metastatic tumors.

| Parameter | Value / Condition | Model System | Reference |

| Cellular Proliferation | IC50 >5 µM | In 11 of 95 tested cell lines | [4][5] |

| In Vivo Efficacy | 20 mg/kg, i.p. | B16F10 melanoma mouse model | [3][5][7] |

| In Vivo Efficacy | 100 mg/kg, oral gavage | 4T1 breast cancer mouse model | [3] |

| Effect | Markedly reduced metastatic spreading | Melanoma & Breast Cancer Models | [1][3][7] |

| Dependency | Therapeutic benefit abolished upon NK cell depletion | Melanoma & Breast Cancer Models | [1][3][4] |

| Table 2: Summary of cellular and in vivo experimental data for this compound. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

Kinase Binding Assay (HTRF Method)

This assay quantifies the binding of this compound to its target kinase by measuring the displacement of a fluorescent tracer, which results in a loss of a FRET signal.[4][5]

Materials:

-

GST-tagged kinase of interest (e.g., Axl, Mer, Tyro3)

-

Alexa Fluor 647-labeled Kinase tracer 236

-

Europium (Eu)-labeled anti-GST antibodies

-

This compound compound dilutions (e.g., 5 nM to 10 µM)

-

Assay Buffer: 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl2, 0.01% Brij35[4][5]

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reagent Mix: Prepare a mix containing the GST-tagged kinase (5 nM final concentration), fluorescent tracer (15 nM final concentration), and Eu-anti-GST antibody (2 nM final concentration).[4][5]

-

Incubation: Add the this compound dilutions to the reagent mix and incubate for 1 hour at room temperature.[4][5]

-

Detection: Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using an EnVision reader. The signal is generated by Fluorescence Resonance Energy Transfer (FRET) between the europium-labeled antibody and the Alexa-labeled tracer when both are bound to the kinase.[5]

-

Analysis: The binding of this compound displaces the tracer, leading to a loss of the FRET signal.[4][5] Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Caption: Experimental workflow for the HTRF-based kinase binding assay.

In Vivo Metastasis Models

This compound's ability to reduce metastasis is evaluated using established murine cancer models.[3]

B16F10 Melanoma Model:

-

Tumor Challenge: Mice are challenged with B16F10 melanoma cells.[3]

-

Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 20 mg/kg, typically every 12 hours for a specified duration (e.g., 14 days).[3][7] A vehicle control group (e.g., 90% PEG400:10% DMSO) is run in parallel.[3]

-

Endpoint: At the end of the study, metastatic spreading is quantified, often through histomorphometric analysis of target organs like the liver or lungs.[3]

4T1 Orthotopic Breast Cancer Model:

-

Tumor Implantation: 4T1 breast cancer cells are injected into the mammary fat pad of mice to establish a primary tumor.[3]

-

Treatment: this compound can be administered via i.p. injection (20 mg/kg) or oral gavage (100 mg/kg).[3]

-

Endpoint: The effect on the primary tumor is monitored, but the key analysis is the quantification of micrometastases in distant organs, such as the liver.[3]

-

NK Cell Depletion Control: To confirm the mechanism, a cohort of mice can be treated with NK cell-depleting antibodies (e.g., anti-asialo GM1) to demonstrate that the therapeutic effect of this compound is NK cell-dependent.[3][4]

Mechanism of Anti-Metastatic Activity

The logical framework for this compound's therapeutic benefit is rooted in its selective immunomodulatory effect. By targeting an inhibitory pathway within the immune system, it enhances the body's natural defense against tumor dissemination without requiring broad cytotoxicity.

Caption: Logical flow of this compound's anti-metastatic mechanism via NK cells.

Conclusion

This compound is a highly selective and potent TAM kinase inhibitor that has proven to be an invaluable research tool. Its well-defined mechanism of action, centered on the potentiation of NK cell activity, distinguishes it from conventional cytotoxic agents. The data strongly support its utility in preclinical models of metastasis, providing a solid foundation for further investigation into TAM kinase inhibition as a therapeutic strategy in oncology.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. focusbiomolecules.com [focusbiomolecules.com]

- 3. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

LDC1267: A Deep Dive into its Role in Natural Killer Cell Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. The activation of NK cells is a tightly regulated process, governed by a balance of signals from activating and inhibitory receptors. The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a key inhibitory pathway in NK cells. LDC1267, a highly selective small molecule inhibitor of TAM kinases, has shown significant promise in unleashing the anti-tumor potential of NK cells by blocking this inhibitory signaling cascade. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound effects on NK cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound and its functional effects on NK cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Tyro3 | 8 |

| Axl | <5 |

| Mer | 29 |

| Met | >1000 |

| Aurora B | >1000 |

| Lck | >1000 |

| Src | >1000 |

| CDK8 | >1000 |

This table presents the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, highlighting its high selectivity for the TAM family.

Table 2: Effect of this compound on NK Cell IFN-γ Production in the Presence of Inhibitory Ligand Gas6 [1][2][3]

| Cell Type | Treatment | % IFN-γ Positive NK Cells (Approx.) |

| Wild-type (Cbl-b+/+) | Vehicle + Gas6 | 15 |

| Wild-type (Cbl-b+/+) | This compound + Gas6 | 30 |

| Cbl-b deficient (Cbl-b-/-) | Vehicle + Gas6 | 32 |

| Cbl-b deficient (Cbl-b-/-) | This compound + Gas6 | 33 |

This table, based on data from Paolino et al., 2014, demonstrates that this compound rescues IFN-γ production in wild-type NK cells from the inhibitory effect of the TAM kinase ligand Gas6, to a level comparable to that of Cbl-b deficient NK cells.[1][2][3]

Table 3: In Vivo Effect of this compound on NK Cell Cytotoxicity [1][2][3]

| Mouse Genotype | Treatment | % Specific Lysis of RMA-Rae1 Target Cells (Approx.) |

| Wild-type | Vehicle | 25 |

| Wild-type | This compound | 50 |

| Cbl-b deficient | Vehicle | 55 |

| Cbl-b deficient | This compound | 58 |

This table, derived from Paolino et al., 2014, illustrates the enhancement of in vivo NK cell cytotoxic activity against RMA-Rae1 tumor cells in wild-type mice treated with this compound, reaching a level similar to that observed in Cbl-b deficient mice.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

1. KINOMEscan™ Assay

The KINOMEscan™ platform (DiscoverX) was utilized to assess the selectivity of this compound against a large panel of kinases.

-

Principle: This assay is based on a competitive binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged antibody and quantitative PCR (qPCR).

-

Protocol Outline:

-

Kinases are produced as fusions with a DNA tag.

-

The tagged kinases are incubated with the immobilized ligand and varying concentrations of this compound.

-

After incubation, the amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.

-

The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

-

2. In Vivo NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to kill target cells in a living organism.

-

Cell Lines:

-

Target cells: RMA-Rae1 (a lymphoma cell line expressing the NK cell activating ligand Rae1).

-

Control cells: RMA (parental cell line lacking Rae1 expression).

-

-

Protocol Outline:

-

RMA-Rae1 and RMA cells are differentially labeled with fluorescent dyes (e.g., CFSEhigh and CFSElow).

-

An equal number of labeled target and control cells are mixed and injected intravenously into recipient mice.

-

Mice are treated with either this compound (e.g., 20 mg/kg, intraperitoneally) or a vehicle control.

-

After a defined period (e.g., 24 hours), splenocytes are harvested.

-

The ratio of the two labeled cell populations in the spleen is determined by flow cytometry.

-

The percentage of specific lysis is calculated based on the reduction of the target cell population relative to the control cell population in this compound-treated mice compared to vehicle-treated mice.

-

3. Quantitative Chemical Proteomics

This method is used to identify the cellular targets of a small molecule inhibitor.

-

Principle: This technique involves using a modified version of the drug that can be used to "pull down" its binding partners from a cell lysate. Quantitative mass spectrometry is then used to identify and quantify the proteins that are specifically enriched.

-

Protocol Outline:

-

An affinity matrix is prepared by immobilizing a broad-spectrum kinase inhibitor.

-

Cell lysates (e.g., from Hs578T cells) are incubated with the affinity matrix to capture a large portion of the kinome.

-

The captured kinases are then eluted by competition with a high concentration of this compound.

-

The eluted proteins are identified and quantified by mass spectrometry.

-

The affinity of this compound for the identified targets is determined by the concentration-dependent elution profile.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and NK cell activation.

Caption: this compound inhibits TAM receptors, preventing Cbl-b activation and relieving the inhibition of NK cell activation.

Caption: Workflow for assessing the in vivo efficacy of this compound in enhancing NK cell-mediated tumor cell killing.

Caption: this compound promotes NK cell activation by blocking the generation of an inhibitory signal downstream of TAM kinases.

References

LDC1267: A Potent and Selective Inhibitor for Elucidating TAM Kinase Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a pivotal role in regulating complex cellular processes, including cell proliferation, survival, adhesion, and migration.[1] Dysregulation of TAM signaling is implicated in the pathogenesis of various cancers and autoimmune diseases, making these kinases attractive targets for therapeutic intervention.[1][2] LDC1267 has emerged as a highly selective and potent small molecule inhibitor of the TAM kinase family, providing a critical tool for dissecting the nuanced roles of Tyro3, Axl, and Mer in both normal physiology and disease.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound is a cell-permeable, ATP-non-competitive "type II" inhibitor that demonstrates high affinity for the TAM kinases.[5] Its inhibitory activity has been quantified through various in vitro assays, with the key data summarized below.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| Mer | Cell-free | <5 | [6][7] |

| Tyro3 | Cell-free | 8 | [6][8] |

| Axl | Cell-free | 29 | [4][6] |

| Axl | Cell-based (Hs578T) | 19 | [9] |

This compound also exhibits inhibitory activity against other kinases, but at significantly higher concentrations, highlighting its selectivity for the TAM family.[5]

| Off-Target Kinase | IC50 (nM) | Reference |

| Met | 35 | [5] |

| Aurora B | 36 | [5] |

| Lck | 51 | [5] |

| Src | 338 | [5] |

Experimental Protocols

In Vitro Kinase Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the binding and displacement of a fluorescent tracer to a specific kinase, allowing for the determination of inhibitor potency.[4][6]

Materials:

-

This compound

-

20 mM HEPES, pH 8.0

-

1 mM DTT

-

10 mM MgCl₂

-

0.01% Brij35

-

GST-tagged kinase of interest (Tyro3, Axl, or Mer)

-

Alexa Fluor 647-labeled Kinase tracer 236

-

LanthaScreen Eu-anti-GST antibody

-

EnVision Multilabel Reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer (20 mM HEPES, pH 8.0, 1 mM DTT, 10 mM MgCl₂, 0.01% Brij35). The final concentrations should range from approximately 5 nM to 10 μM.[4][6]

-

In a suitable microplate, combine the kinase of interest (final concentration of 5 nM), the fluorescent tracer (final concentration of 15 nM), and the LanthaScreen Eu-anti-GST antibody (final concentration of 2 nM).[4][6]

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Measure the Fluorescence Resonance Energy Transfer (FRET) signal using an EnVision Multilabel Reader.[4][6] The signal will decrease as the inhibitor competes with the tracer for binding to the kinase.

-

Calculate IC50 values by plotting the FRET signal against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., a panel of 93 cancer cell lines and two primary cell lines like IMR90 and human peripheral blood mononuclear cells)[7]

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed the desired cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (up to ~30 μM) or DMSO as a control.[7][9]

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Measure the luminescence using a luminometer.

-

Determine the relative cell proliferation compared to the DMSO control and calculate IC50 values if applicable. This compound has been shown to moderately affect the proliferation of 11 out of 95 different cell lines with an IC50 of >5μM.[6][7]

In Vivo Murine Metastasis Models

These studies evaluate the efficacy of this compound in reducing tumor metastasis in animal models.

Animal Models:

-

B16F10 Melanoma Model: Syngeneic C57BL/6J mice are inoculated intravenously with B16F10 melanoma cells.[3][4]

-

4T1 Mammary Cancer Model: Syngeneic Balb/c female mice are orthotopically injected with 4T1 metastatic mammary cancer cells into the mammary fat pad.[3]

This compound Administration:

-

Intraperitoneal (i.p.) Injection: this compound can be administered at a dosage of 20 mg/kg.[3][4][6]

-

Oral Gavage: For oral administration, a dosage of 100 mg/kg can be used.[3]

-

Vehicle: A common vehicle for oral gavage is a mixture of 70% PEG400 and 30% H₂O. For intraperitoneal injection, 90% PEG400 and 10% H₂O can be used.[3]

General Procedure:

-

Establish the tumor model in the mice.

-

Initiate treatment with this compound or vehicle control once tumors are palpable or at a specified time point post-inoculation.[3]

-

Administer the compound as per the chosen route and schedule (e.g., daily or every 12 hours).[3][9]

-

At the end of the study period (e.g., 14 days), euthanize the mice and harvest relevant tissues (e.g., lungs, liver) to quantify metastatic burden.[3][9]

-

Analyze the number and size of metastases. In B16F10 melanoma-bearing mice, this compound has been shown to enhance anti-metastatic NK cell activity and lead to the rejection of tumor metastases without significant cytotoxicity.[6][7] Similarly, in the 4T1 model, this compound significantly reduced liver micro-metastases.[3]

Visualizations

TAM Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TAM signaling pathway and the point of inhibition by this compound. The ligands Gas6 or Protein S bind to the extracellular domain of Tyro3, Axl, or Mer, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. This compound acts by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Caption: TAM signaling pathway and this compound inhibition.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for characterizing the activity of this compound, from initial in vitro screening to in vivo efficacy studies.

References

- 1. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. focusbiomolecules.com [focusbiomolecules.com]

- 9. medchemexpress.com [medchemexpress.com]

Foundational Research on LDC1267: A TAM Kinase Inhibitor Targeting Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the foundational research on LDC1267, a potent and selective small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It details the compound's mechanism of action, its significant role in curbing metastasis by modulating the innate immune system, and the key experimental data and protocols that underpin these findings.

Core Mechanism of Action

This compound is a "type II" kinase inhibitor that is ATP-non-competitive, occupying both the ATP-binding cleft and an adjacent hydrophobic pocket of the TAM kinases.[1] Its primary therapeutic effect in the context of metastasis is not through direct cytotoxicity to tumor cells but by enhancing the anti-metastatic activity of Natural Killer (NK) cells.[1][2][3] The research elucidates a critical signaling pathway involving the E3 ligase Cbl-b and TAM receptors, which acts as an inhibitory checkpoint for NK cell activation.[1][4] this compound blocks this inhibitory signal, thereby "unleashing" NK cells to effectively target and eliminate metastatic cancer cells.[4]

Quantitative Data: Kinase Inhibition and In Vivo Efficacy

The selectivity and potency of this compound have been quantified through various assays. The following tables summarize the key quantitative findings from foundational studies.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| Tyro3 | <5 | Tracer-based binding assay | [2][5] |

| Axl | 8 | Tracer-based binding assay | [3][5] |

| Mer | 29 | Tracer-based binding assay | [3][5] |

| Met | 35 | Not Specified | [1] |

| Aurora B | 36 | Not Specified | [1] |

| Lck | 51 | Not Specified | [1] |

| Src | 338 | Not Specified |[1] |

Note: Some sources report slightly different IC50 values (e.g., <5 nM, 8 nM, and 29 nM for Mer, Tyro3, and Axl, respectively), but the high potency against the TAM family is consistent.[2][6][7]

Table 2: Summary of Foundational In Vivo Metastasis Studies

| Cancer Model | Administration | Dosage | Outcome | Reference |

|---|---|---|---|---|

| B16F10 Melanoma | Intraperitoneal (i.p.) | 20 mg/kg | Markedly reduced metastatic spreading. | [2][4][5] |

| 4T1 Breast Cancer | Intraperitoneal (i.p.) | 20 mg/kg | Significantly reduced number and size of liver micro-metastases. | [4][6] |

| 4T1 Breast Cancer | Oral Gavage | 100 mg/kg | Significantly reduced liver micro-metastases. |[4] |

Signaling Pathways and Logical Frameworks

The mechanism of this compound's anti-metastatic action is centered on the modulation of NK cell activity. The following diagrams illustrate the core signaling pathway and the logical framework of the therapeutic intervention.

Caption: this compound inhibits TAM receptors on NK cells, preventing Cbl-b-mediated suppression.

The diagram above illustrates the signaling cascade. Under normal conditions, the ligand Gas6 activates TAM receptors, leading to the recruitment of the E3 ligase Cbl-b, which suppresses NK cell activity, thereby permitting cancer metastasis.[4] this compound directly inhibits TAM kinases, breaking this inhibitory chain and allowing for robust NK cell activation and anti-metastatic action.[1][4]

Caption: Logical flow of this compound's anti-metastatic mechanism of action.

Experimental Protocols and Workflows

The anti-metastatic effects of this compound were established through rigorous in vitro and in vivo experimentation.

-

Kinase Binding Assay (HTRF): The inhibitory activity of this compound was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6] This method is based on fluorescence resonance energy transfer (FRET). The assay involves a glutathione S-transferase (GST)-tagged kinase, an Alexa Fluor 647-labeled kinase tracer, and a europium (Eu)-labeled anti-GST antibody. When the tracer and antibody bind to the kinase, a FRET signal is generated.[2][6] this compound competes with the tracer for binding to the kinase, resulting in a measurable loss of the FRET signal, which is proportional to the inhibitory activity of the compound.[2]

-

In Vivo Metastasis Models:

-

B16F10 Melanoma Model: Wild-type C57BL/6J mice are challenged with B16F10 melanoma cells. Treatment with this compound (e.g., 20 mg/kg via intraperitoneal injection) is initiated, and the subsequent metastatic spread is evaluated.[4][5] A critical component of this model is the inclusion of a cohort where NK cells are depleted (e.g., using an anti-NK1.1 antibody) to confirm that the therapeutic benefit of this compound is NK cell-dependent.[1][4]

-

4T1 Orthotopic Breast Cancer Model: 4T1 breast cancer cells are injected into the mammary fat pad of Balb/c mice to form a primary tumor.[4] this compound is administered either intraperitoneally or orally. The primary endpoint is the assessment of micro-metastases in distant organs, typically the liver.[4][6] This model demonstrates that this compound can reduce metastatic burden without significantly affecting the primary tumor, highlighting its specific action on the metastatic process.[1][4]

-

Caption: Workflow for in vivo studies to validate this compound's NK cell-dependent anti-metastatic effect.

Conclusion

The foundational research on this compound establishes it as a highly selective and potent inhibitor of the TAM kinase family. Its primary anti-cancer efficacy lies in its ability to block a key inhibitory checkpoint in NK cells, thereby enhancing the innate immune system's capacity to eliminate metastatic tumors. The data strongly supports an immunotherapeutic mechanism of action that is distinct from direct tumor cell cytotoxicity. These findings provide a robust rationale for the continued development of this compound and other TAM kinase inhibitors as novel therapeutic agents for combating metastatic disease.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. selleckchem.com [selleckchem.com]

- 3. focusbiomolecules.com [focusbiomolecules.com]

- 4. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

LDC1267: A Deep Dive into its Immunomodulatory Impact on the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LDC1267, a potent and highly selective small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a promising agent for cancer immunotherapy. Preclinical evidence robustly demonstrates that this compound's primary mechanism of action within the tumor microenvironment (TME) is the enhancement of natural killer (NK) cell-mediated anti-metastatic activity. By disrupting the TAM/Cbl-b inhibitory signaling axis in NK cells, this compound effectively "unleashes" their cytotoxic potential against metastatic tumor cells. This guide provides a comprehensive technical overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's impact on the TME, intended to inform further research and development efforts in oncology.

Core Mechanism of Action: Targeting the TAM Kinase Family

This compound exhibits high affinity and selectivity for the TAM kinases, with low nanomolar to sub-nanomolar inhibitory concentrations.[1][2] Its mode of action as a "type II" inhibitor allows it to bind to the ATP-binding cleft and an adjacent hydrophobic pocket, conferring a tight-binding and highly selective inhibitory profile.[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Mer | <5 |

| Tyro3 | 8 |

| Axl | 29 |

| Met | 35 |

| Aurora B | 36 |

| Lck | 51 |

| Src | 338 |

Data sourced from Paolino et al., 2014 and Selleck Chemicals product information.[1][3]

Impact on the Tumor Microenvironment: Unleashing NK Cell Anti-Metastatic Activity

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. TAM kinases, particularly on myeloid and NK cells, play a crucial role in immune suppression. This compound's therapeutic potential stems from its ability to modulate this immunosuppressive environment, primarily by activating NK cells.

The TAM/Cbl-b Signaling Axis in NK Cells

The E3 ubiquitin ligase Cbl-b is a key negative regulator of NK cell activation. TAM kinases have been identified as ubiquitylation substrates for Cbl-b.[4] The ligand for TAM receptors, Gas6, when secreted by tumor or stromal cells, activates TAM kinases on NK cells, leading to the recruitment of Cbl-b and subsequent suppression of NK cell effector functions. This compound blocks this initial activation step, thereby preventing Cbl-b-mediated inhibition and restoring NK cell cytotoxicity.[3][5]

In Vivo Efficacy: Reduction of Metastasis

Preclinical studies in murine models of melanoma and breast cancer have demonstrated the potent anti-metastatic effects of this compound. This effect is critically dependent on the presence of NK cells.[3]

Table 2: In Vivo Anti-Metastatic Efficacy of this compound

| Tumor Model | Treatment | Outcome | NK Cell Dependence |

| B16F10 Melanoma | This compound (20 mg/kg, i.p., every 12h for 14d) | Markedly reduced metastatic spreading | Yes |

| 4T1 Breast Cancer | This compound (20 mg/kg, daily i.p.) | Reduced number and size of liver micrometastases | Yes |

| 4T1 Breast Cancer | This compound (100 mg/kg, daily oral gavage) | Significantly reduced liver micrometastases | Yes |

Data compiled from Paolino et al., 2014.[3]

Experimental Protocols

In Vivo Metastasis Models

Objective: To evaluate the anti-metastatic efficacy of this compound in vivo.

B16F10 Melanoma Model:

-

Animal Strain: C57BL/6J mice.

-

Tumor Cell Inoculation: 2.5 x 10^5 B16F10 melanoma cells are injected intravenously (i.v.) into the tail vein.

-

Treatment: this compound is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, twice daily for 14 days, starting 24 hours after tumor cell inoculation. A vehicle control (e.g., 90% PEG400:10% DMSO) is used for the control group.

-

Endpoint: At day 14, mice are euthanized, and lungs are harvested. The number and area of metastatic nodules on the lung surface are quantified.

-

NK Cell Depletion (for dependence studies): Anti-NK1.1 depleting antibodies (clone PK136) are administered i.p. prior to and during the experiment.

4T1 Orthotopic Breast Cancer Model:

-

Animal Strain: BALB/c mice.

-

Tumor Cell Inoculation: 4T1 breast cancer cells are injected into the mammary fat pad.

-

Treatment: this compound is administered daily by i.p. injection (20 mg/kg) or oral gavage (100 mg/kg).

-

Endpoint: At a defined time point (e.g., day 16 or 21), mice are euthanized. Livers and lungs are harvested, sectioned, and stained (e.g., with H&E). The number and area of micrometastases are quantified using imaging software.

-

NK Cell Depletion: Anti-asialo GM1 antibodies are used to deplete NK cells.

References

LDC1267: A Comprehensive Selectivity Profile for Drug Discovery Professionals

An In-Depth Technical Guide on the Kinase Inhibitor LDC1267

This compound is a potent and highly selective, ATP-competitive, type II inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] This family of kinases plays a crucial role in various physiological and pathological processes, including immune regulation, efferocytosis (the clearance of apoptotic cells), and cancer progression and metastasis.[3] The unique selectivity profile of this compound makes it a valuable tool for researchers in oncology, immunology, and drug development to investigate the therapeutic potential of TAM kinase inhibition.

This technical guide provides a detailed overview of the selectivity profile of this compound, including its activity against its primary targets and a broader panel of kinases. It also outlines the experimental methodologies used to determine its binding affinities and functional effects, and visualizes key pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data on its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Primary TAM Kinase Targets

| Target | IC50 (nM) | Assay Type |

| Mer | <5 | Tracer-Based Binding Assay[4][5] |

| Tyro3 | 8 | Tracer-Based Binding Assay[4][5][6] |

| Axl | 29 | Tracer-Based Binding Assay[4][5][6] |

Table 2: Inhibitory Activity of this compound against a Selection of Off-Target Kinases

| Target | IC50 (nM) | Assay Type |

| Met | 35 | Not Specified[2] |

| Aurora B | 36 | Not Specified[2] |

| Lck | 51 | Not Specified[2] |

| Src | 338 | Not Specified[2] |

| CDK8 | Not Specified | Lower activity observed[4][6] |

Table 3: Cellular Activity of this compound

| Cell Line | Effect | IC50 |

| Panel of 95 different cell lines | Moderately affects proliferation in 11 of the 95 cell lines | >5 µM[4][5] |

| NKG2D-activated NK cells | Abolishes the inhibitory effects of Gas6 stimulation | Not Applicable[4][5] |

Experimental Protocols

The selectivity profile of this compound has been established through a series of robust experimental methodologies. The key assays are detailed below.

Tracer-Based Kinase Binding Assay (HTRF)

This biochemical assay was utilized to determine the IC50 values of this compound against the TAM kinases. The assay relies on the principle of competitive binding between the inhibitor and a fluorescently labeled tracer to the kinase of interest.

Methodology:

-

Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) method was employed, using Kinase Tracer 236. This assay measures the binding and displacement of an Alexa Fluor 647-labeled tracer to a glutathione S-transferase (GST)-tagged kinase.[4]

-

Detection: The binding of the tracer to the kinase is detected using a europium (Eu)-labeled anti-GST antibody. The simultaneous binding of both the tracer and the antibody to the kinase generates a Fluorescence Resonance Energy Transfer (FRET) signal.[4]

-

Inhibition Measurement: The presence of an inhibitor, such as this compound, competes with the tracer for binding to the kinase, leading to a reduction in the FRET signal.[4]

-

Assay Conditions: The assay was performed in a buffer containing 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl2, and 0.01% Brij35. The final concentrations of the components were 5 nM kinase, 15 nM fluorescent tracer, and 2 nM LanthaScreen Eu-anti-GST antibody.[4]

-

Data Acquisition: The FRET signal was quantified using an EnVision Multilabel Reader 2104 after a 1-hour incubation period.[4]

KINOMEscan™ Selectivity Profiling

To assess the broader selectivity of this compound, a KINOMEscan™ assay was performed, screening the compound against a panel of 456 kinases. This method provides a comprehensive overview of the inhibitor's interactions across the human kinome.

Methodology:

-

Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

-

Screening: this compound was screened at a concentration of 1 µM against 456 kinases.[2]

-

Results: The results indicated that at this concentration, this compound inhibited 39 out of the 456 tested kinases to a level of less than 10% of remaining activity, demonstrating its high selectivity.[2] For a detailed list of the inhibited kinases, please refer to the supplementary information of the primary publication by Paolino et al., Nature 2014.[4]

Quantitative Chemical Proteomics

To confirm the cellular selectivity of this compound, a quantitative chemical proteomics approach was employed. This technique identifies the protein targets of a small molecule within a complex cellular lysate.

Methodology:

-

Principle: This method involves the use of an immobilized, non-selective kinase inhibitor matrix to capture a broad range of kinases from a cell lysate. The elution of these captured kinases is then performed using the test compound (this compound).[2]

-

Cell Lysate: Lysates from Hs578t cells were used for this experiment.[2]

-

Target Identification: The proteins eluted by this compound were identified and quantified using mass spectrometry. This approach identified Axl and Met as high-affinity protein targets of this compound, with dissociation constants (Kd) of approximately 30 nM.[2]

-

Selectivity Confirmation: Other kinases identified in the cell-free KINOMEscan™ assay, such as Aurora, Lck, and CDK8, did not bind to the kinase inhibitor matrix in this cellular context, highlighting the even greater selectivity of this compound within a cellular environment.[2]

Visualizations

To further elucidate the experimental processes and biological context of this compound, the following diagrams are provided.

Caption: Experimental workflow for characterizing this compound's selectivity.

Caption: Simplified TAM receptor signaling pathway and the inhibitory action of this compound.

Caption: Logical relationship of this compound's binding affinities across different kinase families.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

LDC1267: A Potent and Selective Chemical Probe for TAM Kinase Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LDC1267, a highly selective and potent chemical probe for the TAM family of receptor tyrosine kinases (RTKs): Tyro3, Axl, and Mer. The TAM kinases are crucial regulators of diverse cellular processes, including cell proliferation, survival, adhesion, and modulation of the innate immune response.[1] Dysregulation of TAM signaling is implicated in various pathologies, most notably in cancer, where it promotes oncogenesis and metastasis.[1] this compound serves as an invaluable tool for elucidating the biological functions of TAM kinases and for exploring their therapeutic potential. This document details the biochemical and cellular activity of this compound, provides experimental protocols for its use, and illustrates the TAM signaling pathway and a general workflow for its characterization.

Introduction to TAM Kinases

The TAM family of RTKs, comprising Tyro3, Axl, and Mer, are characterized by an extracellular domain with immunoglobulin-like and fibronectin type III-like domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[1][2] They are activated by the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1), which act as bridging molecules between the TAM receptors and phosphatidylserine exposed on the surface of apoptotic cells.[3][4] This interaction is fundamental to the role of TAM kinases in the clearance of apoptotic cells (efferocytosis) by phagocytes such as macrophages and dendritic cells.[5][6] Beyond efferocytosis, TAM signaling pathways are integral to the regulation of inflammatory responses, platelet aggregation, and natural killer (NK) cell differentiation.[1][5]

This compound: A Selective TAM Kinase Inhibitor

This compound is a cell-permeable, quinoline-based compound that functions as a potent, ATP-non-competitive, type II inhibitor of TAM kinases.[7] It occupies both the ATP-binding pocket and an adjacent hydrophobic region of the kinase domain.[7] Its high selectivity and potency make it an excellent chemical probe for studying the physiological and pathological roles of TAM kinases.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cell proliferation.

Table 1: In Vitro Inhibitory Potency of this compound against TAM and Other Kinases

| Kinase Target | IC50 (nM) | Assay Type |

| Mer | <5 | Cell-free binding assay[8] |

| Tyro3 | 8 | Cell-free binding assay[8][9] |

| Axl | 29 | Cell-free binding assay[8][9] |

| Met | 35 | Not specified[7] |

| Aurora B | 36 | Not specified[7] |

| Lck | 51 | Not specified[7] |

| Src | 338 | Not specified[7] |

Table 2: Cellular Activity of this compound

| Cell Lines | Effect | IC50 (µM) |

| Panel of 11 different cancer cell lines | Moderately affects cell proliferation | >5[8][10] |

| Hs-578T (human breast carcinoma) | Inhibition of AXL | 0.019[11] |

Signaling Pathways and Experimental Workflows

TAM Kinase Signaling Pathway

The activation of TAM receptors by their ligands, Gas6 or Protein S, leads to receptor dimerization and autophosphorylation of the intracellular kinase domain.[12] This initiates a cascade of downstream signaling events, primarily through the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival.[12][13] Additionally, TAM kinases can activate other signaling molecules, including those involved in the MAPK/ERK pathway, to regulate cell proliferation and migration.[2] A key function of TAM signaling, particularly in immune cells, is the negative regulation of inflammatory responses.[14] For instance, in dendritic cells, TAM activation leads to the expression of suppressors of cytokine signaling (SOCS) 1 and 3, which dampen Toll-like receptor (TLR)-mediated inflammatory signals.[12]

Caption: A simplified diagram of the TAM kinase signaling pathway.

Experimental Workflow for this compound Characterization

The characterization of a kinase inhibitor like this compound typically involves a multi-step process, starting from biochemical assays to assess its direct interaction with the target kinase, followed by cell-based assays to evaluate its effects in a biological context, and finally in vivo studies to determine its efficacy and safety in a whole organism.[15]

Caption: A general workflow for the characterization of a kinase inhibitor.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay

This assay is a common method to determine the binding affinity of an inhibitor to its target kinase.[8][10][16]

Materials:

-

This compound or other test compounds

-

GST-tagged kinase of interest (e.g., Axl, Mer, Tyro3)

-

Fluorescently labeled kinase tracer (e.g., Kinase tracer 236)

-

Europium (Eu)-labeled anti-GST antibody

-

Assay buffer: 20 mM HEPES, pH 8.0, 1 mM DTT, 10 mM MgCl₂, 0.01% Brij35[8][10][16]

-

384-well assay plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted compound.

-

Prepare a master mix containing the GST-tagged kinase (final concentration ~5 nM), the fluorescent tracer (final concentration ~15 nM), and the Eu-labeled anti-GST antibody (final concentration ~2 nM) in the assay buffer.[8][10][16]

-

Add the master mix to each well containing the compound.

-

Incubate the plate for 1 hour at room temperature.[8][10][16]

-

Measure the FRET signal using an HTRF-compatible plate reader. The signal is generated by the proximity of the europium-labeled antibody and the fluorescent tracer when both are bound to the kinase.

-

The binding of this compound to the kinase will displace the tracer, leading to a decrease in the FRET signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.[8][17]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A DMSO control should also be prepared.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[8][17]

-

After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Calculate the percentage of cell proliferation relative to the DMSO control and determine the IC50 value.

In Vivo Antimetastatic Activity Assessment

This compound has been shown to enhance the antimetastatic activity of NK cells.[7][16]

Animal Model:

-

Syngeneic mouse models of metastasis (e.g., B16F10 melanoma or 4T1 breast cancer).[16]

Treatment:

-

This compound can be administered via intraperitoneal (i.p.) injection (e.g., 20 mg/kg) or oral gavage (e.g., 100 mg/kg).[11][16]

-

A vehicle control group (e.g., 90% PEG400:10% DMSO for i.p. or 70% PEG400:30% H₂O for oral gavage) should be included.[16]

Procedure:

-

Inject tumor cells into the mice to establish primary tumors and subsequent metastases.

-

Initiate treatment with this compound or vehicle at a predetermined schedule.

-

Monitor the health and weight of the mice throughout the experiment.

-

At the end of the study, sacrifice the mice and harvest relevant organs (e.g., lungs, liver) to assess the metastatic burden.

-

Quantify the number and size of metastatic nodules.

-

To confirm the role of NK cells, a separate cohort of mice can be depleted of NK cells using specific antibodies (e.g., anti-asialo GM1 or anti-NK1.1) prior to and during this compound treatment.[16]

Conclusion

This compound is a powerful and selective chemical probe for investigating the complex biology of TAM kinases. Its well-characterized potency and selectivity, coupled with established experimental protocols, make it an indispensable tool for researchers in academia and industry. The data and methodologies presented in this guide provide a solid foundation for utilizing this compound to further unravel the roles of Tyro3, Axl, and Mer in health and disease, and to explore their potential as therapeutic targets.

References

- 1. TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAM receptor tyrosine kinases: Expression, disease and oncogenesis in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Tyrosine Kinases, TYRO3, AXL, and MER, Demonstrate Distinct Patterns and Complex Regulation of Ligand-induced Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor tyrosine kinases, TYRO3, AXL, and MER, demonstrate distinct patterns and complex regulation of ligand-induced activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The TAM receptor tyrosine kinases Axl and Mer drive the maintenance of highly phagocytic macrophages [frontiersin.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. selleckchem.com [selleckchem.com]

- 9. focusbiomolecules.com [focusbiomolecules.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]

- 14. Coordinated expression of tyro3, axl, and mer receptors in macrophage ontogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for LDC1267 in Murine In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of LDC1267, a potent and selective inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This compound has demonstrated significant efficacy in preclinical mouse models of cancer by enhancing the anti-metastatic activity of Natural Killer (NK) cells. This document outlines the necessary experimental procedures, dosing regimens, and data presentation for evaluating the in vivo therapeutic potential of this compound, particularly in melanoma and breast cancer models.

Introduction

This compound is a small molecule inhibitor with high affinity for the TAM kinases, exhibiting IC50 values of <5 nM, 8 nM, and 29 nM for Mer, Tyro3, and Axl, respectively[1]. The TAM receptor family plays a crucial role in regulating immune responses, and their inhibition has emerged as a promising strategy in cancer immunotherapy[2][3]. This compound exerts its anti-cancer effects by modulating the TAMR/E3 ligase (Cbl-b) pathway, which in turn enhances the cytotoxic activity of NK cells against metastatic tumor cells[2]. In vivo studies have shown that this compound can significantly reduce metastatic burden in various cancer models without causing severe cytotoxicity[4][5].

Data Presentation

This compound In Vitro Potency

| Target | IC50 (nM) |

| Mer | <5 |

| Tyro3 | 8 |

| Axl | 29 |

| Met | 35 |

| Aurora B | 36 |

| Lck | 51 |

| Src | 338 |

Data sourced from Selleck Chemicals and Calbiochem product information[1][2].

This compound In Vivo Efficacy in Mouse Models

| Mouse Model | Cancer Type | This compound Dosing Regimen | Administration Route | Key Findings | Reference |

| C57BL/6J | B16F10 Metastatic Melanoma | 20 mg/kg, daily | Intraperitoneal (i.p.) | Markedly reduced metastatic spreading of melanoma.[1][4][6] | Paolino, M., et al. (2014) |

| C57BL/6J | B16F10 Metastatic Melanoma | 20 mg/kg, every 12 hours for 14 days | Intraperitoneal (i.p.) | Markedly reduced metastatic spreading of melanomas.[7] | MedchemExpress |

| Balb/c | 4T1 Orthotopic Metastatic Breast Cancer | 20 mg/kg, daily | Intraperitoneal (i.p.) | Significantly reduced the number and size of liver micro-metastases.[2][6] | Paolino, M., et al. (2014) |

| Balb/c | 4T1 Orthotopic Metastatic Breast Cancer | 100 mg/kg, daily | Oral Gavage | Reduced metastatic spreading.[6] | Paolino, M., et al. (2014) |

Signaling Pathway

The mechanism of action of this compound involves the inhibition of TAM kinases on the surface of NK cells. This inhibition prevents the activation of the E3 ubiquitin ligase Cbl-b, a negative regulator of NK cell activation. By blocking this pathway, this compound "unleashes" the cytotoxic potential of NK cells to recognize and eliminate tumor cells.

Experimental Protocols

Preparation of this compound Formulation

For Intraperitoneal (i.p.) Injection:

-

Vehicle Composition: 90% PEG400 and 10% DMSO[6].

-

Preparation Steps:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL)[1].

-

For a final concentration of 2 mg/mL (for a 10 mL/kg injection volume), add the appropriate volume of the this compound stock solution to PEG400.

-

Vortex thoroughly to ensure a clear and homogenous solution.

-

Prepare fresh daily before administration.

-

For Oral Gavage (p.o.) Administration:

-

Vehicle Composition: 70% PEG400 and 30% H2O[6].

-

Preparation Steps:

-

Dissolve this compound in PEG400 first.

-

Add water to the desired final volume and concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare fresh daily before administration.

-

In Vivo Efficacy Study in B16F10 Metastatic Melanoma Model

This protocol is based on the methodology described by Paolino, M., et al. (2014)[6].

1. Animal Model:

-

C57BL/6J mice, 8-12 weeks old.

2. Cell Culture and Preparation:

-

Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

-

On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

3. Tumor Cell Inoculation:

-

Inject 2.5 x 10^5 B16F10 cells in a volume of 100 µL intravenously (i.v.) into the tail vein of each mouse.

4. This compound Treatment:

-

Begin treatment on the day of tumor cell inoculation.

-

Administer this compound at 20 mg/kg via intraperitoneal injection daily.

-

A control group should receive vehicle only.

5. Monitoring and Endpoint:

-

Monitor mice for signs of toxicity and tumor progression.

-

Euthanize mice after 21 days.

-

Harvest lungs and other organs to assess metastatic burden.

-

Quantify tumor nodules on the lung surface.

Experimental Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. apexbt.com [apexbt.com]

- 6. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: LDC1267 for Melanoma Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDC1267 is a potent and highly selective, ATP-non-competitive inhibitor of the TAM family of receptor tyrosine kinases (RTKs): Tyro3, Axl, and Mer.[1][2][3] In the context of melanoma, this compound has demonstrated significant anti-metastatic effects by modulating the innate immune system, specifically by enhancing the activity of Natural Killer (NK) cells.[2][3][4] These application notes provide a summary of the recommended dosages and detailed protocols for the use of this compound in both in vivo and ex vivo melanoma research settings, based on peer-reviewed studies.

Mechanism of Action

This compound exerts its anti-tumor effects not by directly targeting melanoma cell proliferation, but by inhibiting TAM kinases on immune cells.[4] The TAM kinases, particularly through their ligand Gas6, are involved in an inhibitory pathway that suppresses NK cell activation. By blocking this pathway, this compound "unleashes" NK cells to effectively recognize and eliminate metastatic tumor cells.[4] This mechanism of action is dependent on the presence of NK cells, as depletion of these cells abolishes the therapeutic benefits of this compound.[2][4]

Caption: Mechanism of this compound in enhancing NK cell-mediated anti-metastatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in melanoma-related studies.

| Parameter | Value | Cell/Animal Model | Reference |

| IC50 (Tyro3) | <5 nM | Cell-free assay | [1] |

| IC50 (Axl) | 8 nM | Cell-free assay | [1] |

| IC50 (Mer) | 29 nM | Cell-free assay | [1] |

| In Vivo Dosage (Intraperitoneal) | 20 mg/kg | B16F10 melanoma-bearing mice | [1][4][5] |

| In Vivo Dosage (Oral Gavage) | 100 mg/kg (daily) | Melanoma metastasis model | [4] |

| Ex Vivo NK Cell Treatment | 2.5 µM | Expanded and purified NK cells | [4] |

| Cell Proliferation IC50 | >5 µM | In 11 of 95 different cell lines | [1][6] |

Experimental Protocols

In Vivo Metastasis Study in a Murine Melanoma Model

This protocol is adapted from studies using the B16F10 melanoma cell line in C57BL/6J mice.

Objective: To evaluate the anti-metastatic efficacy of this compound in vivo.

Materials:

-

This compound (solubilized in an appropriate vehicle, e.g., DMSO and further diluted in corn oil for oral gavage or saline for intraperitoneal injection)

-

B16F10 melanoma cells

-

C57BL/6J mice

-

Sterile PBS

-

Standard cell culture reagents

-

Animal handling and injection equipment

Procedure:

-

Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Tumor Cell Injection: Harvest and resuspend B16F10 cells in sterile PBS at a concentration of 1 x 10^6 cells/mL. Inject 100 µL of the cell suspension (1 x 10^5 cells) intravenously (i.v.) into the tail vein of C57BL/6J mice.

-

This compound Administration:

-

Intraperitoneal (i.p.) Injection: Begin treatment on day 3 post-tumor cell injection. Administer this compound at a dose of 20 mg/kg body weight via i.p. injection. The dosing frequency reported is every 12 hours for 14 days.[5]